![molecular formula C8H6F3N3 B1409168 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227582-13-9](/img/structure/B1409168.png)
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile is a heterocyclic organic compound that contains both an amino group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling agents like palladium catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Mechanism of Action
The compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents. Trifluoromethylpyridine derivatives, including 2-amino-6-(trifluoromethyl)pyridine-4-acetonitrile, are known for their role in developing drugs targeting specific biological pathways. For instance, studies have shown that trifluoromethylpyridines can act as potent inhibitors of certain enzymes, such as cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation and cancer treatment .
1.2 Case Study: CDK Inhibition
A notable case study involves the design of a series of 2-amino-pyridine derivatives that demonstrated high affinity for CDK8 and CDK19, with IC50 values in the nanomolar range. This highlights the potential of this compound as a scaffold for developing selective CDK inhibitors .
Agrochemical Applications
2.1 Herbicides and Pesticides
The compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Trifluoromethyl groups enhance the biological activity and environmental stability of these compounds. Research indicates that derivatives of trifluoromethylpyridines can exhibit significant herbicidal activity against various weed species, making them valuable in agricultural practices .
2.2 Case Study: Herbicide Efficacy
In a comparative study of different trifluoromethylpyridine derivatives, this compound showed promising results in terms of efficacy and selectivity against target weeds while minimizing damage to crops . This underscores its potential use in formulating new herbicides.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amino group’s ability to form hydrogen bonds, enables the compound to bind to its targets with high affinity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Amino-6-(trifluoromethyl)pyridine
Uniqueness
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable intermediate in various synthetic and industrial applications .
Biological Activity
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, thereby improving its ability to penetrate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with an amino group, a trifluoromethyl group, and an acetonitrile moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by modulating their interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing better membrane penetration. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and leading to desired biological effects .
Antimicrobial Activity
Research has demonstrated that derivatives of 2-Amino-6-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, one study reported that compounds containing this structure showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group was crucial for enhancing antimicrobial potency .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus ATCC 25923 | 32 µg/mL |
This compound | E. coli ATCC 1576 | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro studies showed that it exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity .
Case Studies
- Antichlamydial Activity : A study evaluated the antichlamydial activity of compounds based on the structure of this compound. Results indicated that these compounds could impair the growth of Chlamydia trachomatis without affecting host cell viability, showcasing their potential as therapeutic agents against chlamydial infections .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies revealed that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways .
Properties
IUPAC Name |
2-[2-amino-6-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(1-2-12)4-7(13)14-6/h3-4H,1H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQHECEZMMDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228399 | |
Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227582-13-9 | |
Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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